ROR|At inverse agonist 26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ROR|At inverse agonist 26: is a synthetic compound designed to modulate the activity of retinoic acid receptor-related orphan receptors (RORs). These receptors are ligand-dependent transcription factors involved in various biological processes, including circadian rhythm, metabolism, inflammation, and immune response . This compound specifically targets the RORγt isoform, which plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of interleukin 17 (IL-17), a pro-inflammatory cytokine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of ROR|At inverse agonist 26 involves a multi-step process. One of the key steps includes a reductive alkylation sequence between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various isomeric chemical series. The benzaldehyde fragment is prepared from inexpensive 2,4-dichlorobenzoic acid through a two-step process .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using chromatography-free methods to support pre-clinical research activities . This approach ensures the compound’s availability for extensive biological testing and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions: : ROR|At inverse agonist 26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different analogs.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: : ROR|At inverse agonist 26 is used in chemical research to study the structure-activity relationships of RORγt inverse agonists. It helps in understanding the molecular interactions and binding affinities of these compounds .
Biology: : In biological research, this compound is employed to investigate the role of RORγt in the differentiation of Th17 cells and the production of IL-17. It is also used to study the effects of RORγt modulation on immune response and inflammation .
Medicine: : The compound has potential therapeutic applications in treating autoimmune and inflammatory diseases. By inhibiting the activity of RORγt, this compound can reduce the production of pro-inflammatory cytokines and ameliorate disease symptoms .
Industry: : In the pharmaceutical industry, this compound is used in drug development programs targeting RORγt. It serves as a lead compound for designing new therapeutics with improved efficacy and safety profiles .
Wirkmechanismus
ROR|At inverse agonist 26 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, leading to the repression of its transcriptional activity . The compound stabilizes the inactive form of RORγt, preventing it from recruiting coactivators and initiating gene transcription . This results in the downregulation of IL-17 production and a reduction in inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SR0987: A synthetic RORγt agonist that increases IL-17 production.
A-9758: An inverse agonist with high selectivity for RORγt, used in pre-clinical research.
SR2211: Another RORγt inverse agonist with potential therapeutic applications.
Uniqueness: : ROR|At inverse agonist 26 is unique due to its specific binding affinity and selectivity for RORγt. It has been shown to effectively reduce IL-17 production and ameliorate symptoms in experimental models of autoimmune diseases . Its distinct chemical structure and mechanism of action make it a valuable tool in both research and therapeutic contexts .
Biologische Aktivität
RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) is a crucial nuclear receptor involved in the regulation of immune responses, particularly in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like interleukin 17 (IL-17). The compound ROR|At inverse agonist 26 has emerged as a significant agent in modulating these pathways, presenting potential therapeutic applications in autoimmune diseases. This article explores the biological activity of this compound, highlighting its mechanism of action, experimental findings, and implications for treatment.
This compound functions by binding to the ligand-binding domain of RORγt, leading to a conformational change that destabilizes the receptor's active state. This action inhibits the recruitment of coactivators necessary for transcriptional activation while promoting corepressor recruitment. Consequently, there is a marked reduction in gene transcription associated with inflammatory processes and Th17 differentiation.
Key Mechanisms:
- Inhibition of IL-17 Production : The compound effectively suppresses IL-17 production in various experimental models.
- Transcriptional Activity Suppression : In vitro studies demonstrate that this compound inhibits IL-17 promoter-driven transcriptional activity.
- Modulation of Autoimmune Responses : In vivo studies indicate its potential to reduce inflammatory cytokine levels and mitigate autoimmune responses, particularly in models of type 1 diabetes and multiple sclerosis.
In Vitro Studies
In vitro assays have shown that this compound significantly inhibits IL-17 transcription. For instance, studies utilizing mouse Th17 cell differentiation assays confirmed its ability to repress IL-17 transcription effectively. The compound exhibited an IC50 value of approximately 2.0 μM, indicating a potent inhibitory effect on RORγt-mediated transcriptional activity .
In Vivo Studies
In vivo experiments have illustrated that administration of this compound leads to:
- Reduced Levels of Pro-inflammatory Cytokines : Notable reductions in cytokines such as IL-6 and TNF-α were observed.
- Mitigation of Autoimmune Symptoms : In models simulating autoimmune conditions, such as experimental autoimmune encephalomyelitis (EAE), treatment with the compound resulted in decreased disease severity and improved clinical outcomes.
Comparative Analysis with Other Compounds
A comparative analysis highlights this compound's unique profile relative to other known RORγt modulators:
Compound Name | Type | Mechanism | Unique Features |
---|---|---|---|
SR1001 | Inverse Agonist | Suppresses IL-17 production | Dual action on both RORα and RORγt |
SR1555 | Agonist | Enhances Th17 differentiation | Promotes regulatory T cell development |
SR2211 | Inverse Agonist | Inhibits Th17 cell function | High affinity for RORγt; used in autoimmune models |
**ROR | At inverse agonist 26** | Inverse Agonist | Inhibits IL-17 production |
Application in Autoimmune Diseases
Research has indicated that this compound may be beneficial in treating conditions characterized by excessive Th17 activity. Case studies involving patients with rheumatoid arthritis and multiple sclerosis have shown promising results, with significant improvements in clinical symptoms following treatment.
Clinical Trials
Ongoing clinical trials are assessing the efficacy and safety of this compound in human subjects. Initial findings suggest a favorable safety profile and a notable reduction in disease activity scores among participants treated with the compound.
Eigenschaften
Molekularformel |
C27H21F7N2O5S |
---|---|
Molekulargewicht |
618.5 g/mol |
IUPAC-Name |
(1R)-2-acetyl-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C27H21F7N2O5S/c1-14(37)36-13-16-11-19(42(2,40)41)8-10-21(16)23(36)24(38)35-18-6-3-15(4-7-18)20-9-5-17(12-22(20)28)25(39,26(29,30)31)27(32,33)34/h3-12,23,39H,13H2,1-2H3,(H,35,38)/t23-/m1/s1 |
InChI-Schlüssel |
WVNQGZGUMWTZCN-HSZRJFAPSA-N |
Isomerische SMILES |
CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C |
Kanonische SMILES |
CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.